molecular formula C15H15NO B3221192 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one CAS No. 120635-49-6

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

Cat. No.: B3221192
CAS No.: 120635-49-6
M. Wt: 225.28 g/mol
InChI Key: PTPNWPSSNHDCFX-UHFFFAOYSA-N
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Description

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one is a heterocyclic compound that belongs to the class of pyridocarbazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 5,6,8,9,10,11-hexahydro-4H-pyrido[3,2,1-jk]carbazole with arenesulphonyl azides can yield the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridocarbazoles and related heterocycles, such as:

Uniqueness

What sets 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one apart is its specific structure, which confers unique chemical and biological properties

Properties

IUPAC Name

1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-8-2-7-12-14(13)11-6-1-4-10-5-3-9-16(12)15(10)11/h1,4,6H,2-3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNWPSSNHDCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC4=C3N2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335216
Record name 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120635-49-6
Record name 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cupric acetate (878 mg) was added to a solution of 3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one (500 mg) and palladium (II) acetate (100 mg) in dry DMF (10 ml). The mixture was heated at 135° under nitrogen for 3 h, cooled, poured into water (100 ml) and extracted with ethyl acetate (4×50 ml). The combined, dried organic extracts were evaporated to give a solid (ca. 490 mg) which was purified by FCC eluting with ethyl acetate:hexane (2:1) to give the title compound (285 mg), m.p. 160°-164°.
[Compound]
Name
Cupric acetate
Quantity
878 mg
Type
reactant
Reaction Step One
Name
3-(1,2,3,4-tetrahydro-1-quinolinyl)-2-cyclohexen-1-one
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(3,4-Dihydro-1(2H)-quinolinylimino)-1-cyclohexen-1-ol hydrochloride (4.78 g, 17 mmol) was mixed with AcOH (37 mL) and conc. HCl (6.1 mL). The reaction mixture was refluxed for lh and cooled to RT. The reaction mixture was concentrated in vacuo then the residue was dissolved in CH2Cl2. The organic solution was washed with H2O and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed in silica gel (hex:EtOAc 1:1) to give 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (1.25 g, 33%) as a light yellow solid.
Name
3-(3,4-Dihydro-1(2H)-quinolinylimino)-1-cyclohexen-1-ol hydrochloride
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 2
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 3
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 4
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 5
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 6
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

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